molecular formula C11H9NO4 B1299045 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid CAS No. 32431-29-1

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid

Cat. No. B1299045
CAS RN: 32431-29-1
M. Wt: 219.19 g/mol
InChI Key: ATQXNYQCZFMIKY-UHFFFAOYSA-N
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Description

The compound 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of functional groups such as hydroxy, methoxy, and carboxylic acid moieties in the quinoline structure can significantly influence the chemical properties and biological activities of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions. For instance, a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were prepared by condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the synthesis of 2-carboxy-4-hydroxy-3-quinoline-alkylcarboxylic acids was achieved through the condensation of triethyl esters of α-oxalyldicarboxylic acids with aniline, followed by heating to form esters and subsequent saponification to yield the free acids .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified by the introduction of various substituents. These modifications can lead to changes in the steric structure and electronic distribution, which in turn can affect the compound's reactivity and interaction with biological targets. For example, the steric structure and peculiarities of the NMR spectra of halo-substituted quinoline derivatives have been discussed, highlighting the importance of molecular structure in determining the properties of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. For instance, the reaction of halogenomethyl-quinoxalines and quinoline with hydroxybenzoic acids and their esters can lead to products with ether or ester structures, or to structures containing both functionalities . The reactivity of these compounds can be influenced by factors such as the mole ratio of starting substances, reaction conditions, and substituent patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of a carboxylic acid moiety at the 2 position of the quinoline ring affords optimal potency for antiallergy activity, and esters are preferred for good oral absorption . The introduction of halogens, hydroxyl groups, or tethered aromatic moieties can enhance the inhibitory activity against specific proteins, such as the glutamate vesicular transport system . Additionally, the diuretic activity of hydroxy- and alkoxyanilides of quinoline derivatives has been investigated, demonstrating the potential therapeutic applications of these compounds .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including compounds with hydroxy and methoxy groups, are recognized for their effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metal surfaces, providing protection against metallic corrosion. This property is particularly valuable in materials science and engineering, where minimizing corrosion can significantly extend the lifespan and reliability of metal structures and components (Verma, Quraishi, & Ebenso, 2020).

Neuroprotective Properties

Quinoline derivatives have shown promise in neuroprotective applications, particularly in the context of Parkinson's disease. Research involving synthesized quinoline alkaloids from deep-sea-derived fungi revealed significant neuroprotective effects in a Caenorhabditis elegans model of Parkinson's disease. These compounds were able to ameliorate dopaminergic neurodegeneration and improve behavioral defects associated with the disease, suggesting potential therapeutic applications for quinoline derivatives in neurodegenerative disorders (Lee et al., 2022).

Antimalarial Activity

Quinoline esters have been identified for their antimalarial properties, particularly in relation to the relapse prevention of Plasmodium infections. Specific quinoline esters demonstrated curative potential in rhesus monkeys infected with Plasmodium cynomolgi, a model for human malaria relapses. These findings support the potential of quinoline derivatives in developing new antimalarial treatments, offering hope for more effective management and eradication of the disease (Puri & Dutta, 1990).

Antitumor Activity

Research into quinolone compounds with specific substituents has unveiled potent antitumor activities. These compounds, particularly those with unsaturated aminoazabicyclo groups attached to the quinolone ring, have demonstrated the ability to inhibit the growth of tumor cells and form DNA-protein complexes in cells. Such findings highlight the potential of quinoline derivatives in cancer therapy, offering a basis for the development of new antitumor agents (Arakawa et al., 1996).

Pharmacological Effects

Synthetic quinoline compounds have exhibited significant pharmacological effects, including anti-nociceptive and anti-inflammatory activities in mice. These effects are comparable to reference drugs and suggest that quinoline derivatives can act through COX-2 inhibition. Such findings indicate the potential of quinoline compounds in developing new treatments for pain and inflammation, contributing to the advancement of pharmacotherapy (Hosseinzadeh, Mazaheri, & Ghodsi, 2017).

properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQXNYQCZFMIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346524
Record name 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid

CAS RN

32431-29-1
Record name 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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